Mesaconin

Übersicht

Beschreibung

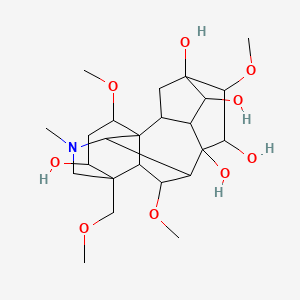

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol is a complex organic compound known for its intricate structure and significant biological activity. This compound is classified under the category of terpenoid alkaloids and is often studied for its potential medicinal properties .

Wissenschaftliche Forschungsanwendungen

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol has several scientific research applications:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.

Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry

Wirkmechanismus

Mesaconine, also known as “6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol” or “(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol”, is a compound derived from the lateral roots of Aconitum carmichaelii . It has been shown to have significant cardioactive properties .

Target of Action

The primary target of mesaconine is the mitochondrial protein PINK1 . PINK1 plays a crucial role in the induction of mitophagy, a process that maintains the health of cells by removing damaged mitochondria .

Mode of Action

Mesaconine interacts with its target, PINK1, by activating it . This activation leads to the induction of mitophagy, which helps in the removal of damaged mitochondria from the cells .

Biochemical Pathways

The activation of PINK1 by mesaconine leads to the induction of mitophagy . This process is crucial in maintaining cellular health and function, as it removes damaged mitochondria, preventing them from causing further damage and dysfunction .

Pharmacokinetics

Mesaconine is well distributed in tissues, and a significant amount of the unchanged form is detected in feces . . The insufficient oral bioavailability of mesaconine may be mainly attributed to its low intestinal permeability due to a lack of lipophilicity

Biochemische Analyse

Biochemical Properties

Mesaconine plays a crucial role in various biochemical reactions, particularly those involving cardiac function. It interacts with several key enzymes and proteins within cardiomyocytes. One of the primary interactions is with the enzyme PINK1 (PTEN-induced kinase 1), which is essential for the regulation of mitophagy . Mesaconine activates PINK1, leading to the induction of mitophagy, a process that helps maintain mitochondrial homeostasis and energy production in cardiac cells . Additionally, mesaconine has been shown to modulate the activity of other proteins involved in mitochondrial function, such as Parkin and LC3 .

Cellular Effects

Mesaconine exerts significant effects on various types of cells, particularly cardiomyocytes. It has been demonstrated to alleviate doxorubicin-induced cardiotoxicity by promoting mitophagy and maintaining mitochondrial homeostasis . This compound enhances cell viability and reduces oxidative stress in cardiac cells by activating the PINK1-Parkin pathway . Furthermore, mesaconine influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved cardiac function and reduced myocardial injury .

Molecular Mechanism

The molecular mechanism of mesaconine involves its interaction with key biomolecules within cardiomyocytes. Mesaconine binds to and activates PINK1, which subsequently recruits and activates Parkin . This activation leads to the ubiquitination of damaged mitochondria, marking them for degradation through the autophagy-lysosome pathway . By promoting the clearance of dysfunctional mitochondria, mesaconine helps maintain mitochondrial integrity and energy production, thereby protecting cardiac cells from oxidative damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mesaconine have been observed to change over time. Studies have shown that mesaconine remains stable under physiological conditions and retains its cardioprotective properties over extended periods . Prolonged exposure to mesaconine may lead to gradual degradation, which could potentially reduce its efficacy . Long-term studies in in vitro and in vivo models have demonstrated that mesaconine continues to exert beneficial effects on cardiac function, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of mesaconine vary with different dosages in animal models. At lower doses, mesaconine has been shown to significantly improve cardiac function and reduce myocardial injury in doxorubicin-induced cardiotoxicity models . At higher doses, mesaconine may exhibit toxic effects, including arrhythmias and hypotension . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of mesaconine while minimizing potential adverse effects .

Metabolic Pathways

Mesaconine is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. It interacts with enzymes such as PINK1 and Parkin, which play critical roles in the regulation of mitophagy and mitochondrial quality control . By promoting the clearance of damaged mitochondria, mesaconine helps maintain mitochondrial homeostasis and energy production in cardiac cells . This compound also influences metabolic flux and metabolite levels, contributing to improved cardiac function and reduced oxidative stress .

Transport and Distribution

Within cells and tissues, mesaconine is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its uptake and localization within cardiomyocytes . Mesaconine accumulates in mitochondria, where it exerts its cardioprotective effects by promoting mitophagy and maintaining mitochondrial integrity . The distribution of mesaconine within cardiac tissue is crucial for its therapeutic efficacy and overall impact on cardiac function .

Subcellular Localization

Mesaconine primarily localizes to the mitochondria within cardiomyocytes . This subcellular localization is essential for its activity, as it allows mesaconine to directly interact with mitochondrial proteins and enzymes involved in mitophagy and energy metabolism . The targeting of mesaconine to mitochondria is likely mediated by specific targeting signals or post-translational modifications that direct it to this organelle . The precise localization of mesaconine within mitochondria is critical for its cardioprotective effects and overall impact on cardiac function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aconine: Another terpenoid alkaloid with similar structural features.

Jesaconine: Shares a similar hexacyclic core structure.

Acitretin: Although structurally different, it shares some functional groups and biological activities.

Uniqueness

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol is unique due to its specific arrangement of functional groups and its complex hexacyclic structure, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol is a complex organic compound classified as a terpenoid alkaloid derived from the plant Aconitum carmichaelii. This compound has garnered attention due to its intricate molecular structure and significant biological activities that may have therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure characterized by multiple methoxy groups and a unique azahexacyclic framework. The molecular formula is , with a molecular weight of approximately 455.57 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H39NO9 |

| Molecular Weight | 455.57 g/mol |

| IUPAC Name | 6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |

| CAS Number | 6792-09-2 |

Research indicates that mesaconine (the common name for this compound) primarily targets the mitochondrial protein PINK1 (PTEN-induced putative kinase 1). Activation of PINK1 is crucial for mitochondrial quality control and plays a role in neuroprotection and cellular stress responses.

Antimicrobial Properties

Studies have shown that terpenoid alkaloids exhibit notable antimicrobial activities against various pathogens. Mesaconine has been evaluated for its efficacy against bacterial strains and fungi, demonstrating potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties in various in vitro and in vivo studies. It has shown the ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and death .

Case Studies

- Anticancer Activity : A study focused on the effects of mesaconine on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that mesaconine induced apoptosis through caspase activation and disruption of mitochondrial membrane potential.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, mesaconine exhibited protective effects against oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective proteins like PINK1 and reducing markers of oxidative stress.

- Antimicrobial Efficacy : In a comparative study on various terpenoids including mesaconine against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, mesaconine showed superior activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Research Applications

The biological activities of 6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol make it a valuable compound for further research in several fields:

- Pharmacology : Investigated for developing new therapeutic agents targeting mitochondrial dysfunction in neurodegenerative diseases.

- Microbiology : Explored as a potential natural antimicrobial agent against resistant strains.

- Cancer Research : Used as a lead compound for synthesizing derivatives with enhanced anticancer properties.

Eigenschaften

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRPJUIKGLHLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of mesaconine in the context of heart failure?

A1: Research suggests that mesaconine exerts its cardioprotective effects by activating mitophagy, a cellular process responsible for removing damaged mitochondria. Specifically, mesaconine appears to promote the restoration of mitophagy in cardiomyocytes by elevating the expression of PINK1, a key protein involved in initiating mitophagy. []

Q2: How does the processing of Aconiti Lateralis Radix Praeparata, a traditional Chinese medicine containing mesaconine, affect its chemical composition?

A2: Different processing techniques, including steaming, sand-frying, and rice swill water-bleaching, significantly influence the alkaloid profile of Aconiti Lateralis Radix Praeparata. Notably, these methods tend to reduce the concentration of diester-type alkaloids like aconitine, mesaconitine, and hypaconitine while increasing the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids like mesaconine, aconine, and hypaconine. []

Q3: What specific cardiac effects have been observed for mesaconine in experimental models?

A3: Mesaconine has demonstrated notable cardiac actions in isolated perfused bullfrog heart preparations. In a rat model of myocardial ischemia-reperfusion injury, mesaconine exhibited protective effects at a concentration of 10-9 mol/L, including improved inotropic function and left ventricular diastolic function. Interestingly, mesaconine did not appear to significantly affect heart rate in this study. []

Q4: How does the duration of decoction (traditional extraction method) influence the content of mesaconine and other alkaloids in Aconiti Lateralis Radix Praeparata?

A4: The decoction time significantly affects the alkaloid content in Aconiti Lateralis Radix Praeparata. For instance, the levels of diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine decrease rapidly during decoction and remain low after 4 hours. Conversely, the content of mesaconine, an aconine alkaloid, rises throughout the decoction process. []

Q5: What is the impact of two-way fermentation on the levels of mesaconine and other diester alkaloids in Aconitum carmichaeli?

A5: Two-way fermentation, utilizing various medicinal fungi, has been shown to considerably reduce the content of aconitine, mesaconine, and hypaconitine in Aconitum carmichaeli. This finding suggests that fermentation could be a promising biotechnological approach for detoxifying Aconitum species. []

Q6: Which chromatographic techniques have been employed for the isolation and purification of mesaconine?

A6: Macroporous resins, such as AB-8 resin, have proven effective in separating and purifying mesaconine from plant extracts. Studies have explored the optimal conditions for absorption and elution using this resin, contributing to the development of efficient purification technologies. []

Q7: Are there validated analytical methods for quantifying mesaconine in complex matrices like plant extracts or pharmaceutical formulations?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods has been extensively utilized for the quantitative determination of mesaconine. Researchers have developed and validated HPLC methods using ultraviolet (UV) detection [, ], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [, , ] to assess mesaconine levels in various samples.

Q8: Have studies investigated the potential of mesaconine to permeate across biological membranes, such as the skin?

A8: Yes, researchers have explored the transdermal delivery of mesaconine. Studies employing modified Franz diffusion cells and mouse skin models have assessed the impact of different penetration enhancers on the percutaneous absorption of mesaconine, providing insights into its transdermal delivery potential. [, ]

Q9: What is the significance of identifying mesaconine and other Aconitum alkaloids in biological samples, such as rat serum?

A9: Detecting mesaconine and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Studies employing techniques like LC-MS/MS have successfully identified mesaconine and other Aconitum alkaloids in rat serum, contributing to the elucidation of its pharmacokinetic characteristics. [, ]

Q10: Has the chemical stability of mesaconine been evaluated, and what are the implications for its storage and formulation?

A10: While specific studies on mesaconine stability are limited in the provided research, investigations into the stability of Aconiti Radix Cocta, a processed Aconitum product, offer insights. Research suggests that high temperatures can negatively impact the stability of Aconitum preparations, highlighting the importance of appropriate storage conditions. []

Q11: How does the presence of other herbs in traditional formulations impact the levels of mesaconine and other active compounds?

A11: Studies analyzing traditional Chinese medicine decoctions containing Aconitum alongside other herbs, such as Ephedra Herba, have shown that the presence of these additional herbs can influence the content of mesaconine and other active constituents. These findings underscore the complex interactions between components in traditional herbal formulations. []

Q12: Have any unique structural analogs of mesaconine been identified in Aconitum species, and what are their potential bioactivities?

A12: Phytochemical investigations have led to the discovery of novel aconitine-type C19-diterpenoid alkaloids structurally related to mesaconine, such as N-deethylaconine and beiwutinine, in Aconitum carmichaeli. These compounds, alongside mesaconine, have demonstrated notable cardiac activities. [, ]

Q13: What structural features of C19-diterpenoid alkaloids, including mesaconine, are important for their cardiac activity?

A13: Structure-activity relationship (SAR) studies on C19-diterpenoid alkaloids suggest that specific structural elements are crucial for their cardiac effects. These features include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Notably, the presence of an α-hydroxyl group at C-3 appears to enhance their cardiac activity. []

Q14: How does the removal of stems from Aconitum kusnezoffii affect the content of mesaconine and other alkaloids?

A14: Removing the stems from Aconitum kusnezoffii significantly reduces the total alkaloid content, including mesaconine, aconitine, and hypaconitine. This finding supports the practice of removing stems during processing to minimize toxicity. []

Q15: Have any studies investigated the potential for mesaconine to interact with drug-metabolizing enzymes?

A15: While the provided research doesn't directly address mesaconine's interaction with drug-metabolizing enzymes, one study explored the effect of Terminalia chebula (a plant often used in combination with Aconitum) on the metabolism of aconitine, mesaconine, and hypaconitine. The results indicated that Terminalia chebula had a slight inhibitory effect on the metabolism of these alkaloids in rat liver microsomes, suggesting potential herb-drug interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.